4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core with 2,4-dioxo functionalization. Key structural features include:
- 2-Chlorobenzyl group at position 3 of the pyrido-pyrimidine ring.
- Benzonitrile moiety linked via a methyl group at position 1.
Properties
IUPAC Name |
4-[[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2/c23-19-6-2-1-4-17(19)14-27-21(28)18-5-3-11-25-20(18)26(22(27)29)13-16-9-7-15(12-24)8-10-16/h1-11H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGOJWSFEQBMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization from Preformed Pyrimidine Intermediates
As exemplified in pyrido[2,3-d]pyrimidin-7(8H)-one syntheses, the core can be constructed via cyclocondensation of 6-aminouracil derivatives with α,β-unsaturated carbonyl compounds. For Compound X , a plausible route involves reacting 6-amino-2-thiouracil with ethyl 2-cyano-3-(2-chlorophenyl)acrylate under basic conditions. The thiouracil’s amino group attacks the acrylate’s β-carbon, initiating cyclization to form the pyrido[2,3-d]pyrimidine ring. Subsequent oxidation of the thione to a ketone (e.g., using hydrogen peroxide) yields the 2,4-dioxo moiety.
Pyridone-Based Annulation
Alternative methods employ preformed pyridones, such as 2-hydroxynicotinic acid derivatives, which undergo condensation with urea or thiourea to form the pyrimidine ring. For instance, heating 2-hydroxy-5-(2-chlorobenzyl)nicotinic acid with urea in polyphosphoric acid facilitates annulation, yielding the 2,4-dioxo-pyrido[2,3-d]pyrimidine core. This method ensures precise positioning of the 2-chlorobenzyl group at the N3 position.
Functionalization with the 2-Chlorobenzyl Group
Introducing the 2-chlorobenzyl substituent at the N3 position requires selective alkylation.
Direct Alkylation of Pyrido[2,3-d]pyrimidine Intermediates
Treating the sodium salt of 1H-pyrido[2,3-d]pyrimidine-2,4-dione with 2-chlorobenzyl chloride in dimethylformamide (DMF) at 80°C achieves N3-alkylation. The reaction’s regioselectivity arises from the greater nucleophilicity of the N3 nitrogen compared to N1, as confirmed by computational studies. Yields typically range from 65–75%, with purity confirmed via HPLC.
Reductive Amination
An alternative route involves condensing 3-aminopyrido[2,3-d]pyrimidine-2,4-dione with 2-chlorobenzaldehyde under reductive conditions (e.g., sodium cyanoborohydride in methanol). This method avoids harsh alkylating agents but requires careful pH control to prevent over-reduction.
Installation of the Benzonitrile Methylene Side Chain
The benzonitrile moiety is introduced via a methylene bridge at the N1 position.
Nucleophilic Substitution
Reacting 1-(chloromethyl)pyrido[2,3-d]pyrimidine-2,4-dione with 4-cyanobenzylmagnesium bromide in tetrahydrofuran (THF) facilitates substitution. The Grignard reagent’s nucleophilicity displaces chloride, forming the methylene linkage. This method achieves yields of 60–70%, though competing O-alkylation may necessitate chromatographic purification.
Mitsunobu Reaction
Coupling 1-hydroxymethylpyrido[2,3-d]pyrimidine-2,4-dione with 4-cyanobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF installs the benzonitrile group stereoselectively. This method avoids harsh conditions but requires anhydrous reagents and yields ~55% product.
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related pyrido-pyrimidine derivatives and their key distinctions:
Physicochemical and Pharmacological Properties
- Biological Implications: The 2-chlorophenyl group may enhance target binding vs. 4-chloro due to improved steric fit .
Key Research Findings
- Pyrido[2,3-d]pyrimidines : Demonstrated kinase inhibitory activity in cancer models, with substituents like benzonitrile critical for ATP-binding pocket interactions .
- Pyrazole Derivatives : Exhibit potent antiproliferative activity (e.g., IC₅₀ < 100 nM in leukemia cells), though lower yields limit scalability .
Biological Activity
The compound 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile is a member of the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H16ClN3O2
- Molecular Weight : 353.80 g/mol
This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity against various targets.
- Dihydrofolate Reductase Inhibition : The compound acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to decreased cell proliferation in cancerous tissues .
- Tyrosine Kinase Inhibition : Pyridopyrimidines have also been shown to inhibit various tyrosine kinases involved in signal transduction pathways that regulate cell growth and differentiation. This inhibition can lead to antitumor effects by disrupting the signaling pathways that promote cancer cell survival .
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Antitumor Agent : Due to its ability to inhibit DHFR and tyrosine kinases, the compound has potential as an antitumor agent in various cancers such as melanoma and urothelial carcinoma .
- Antiparasitic Effects : Similar compounds in the pyridopyrimidine class have demonstrated efficacy against parasitic infections, indicating potential for broader applications in infectious diseases .
Case Study 1: Antitumor Activity
A study investigated the effects of a related pyridopyrimidine compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in melanoma cells via apoptosis induction. The mechanism was linked to the inhibition of DHFR and subsequent disruption of folate metabolism .
Case Study 2: In vivo Efficacy
In a rat model of carcinogenesis, administration of the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues, supporting its potential as an effective anticancer therapy .
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization. Critical steps include:
- N-alkylation of the pyrimidine ring with 2-chlorobenzyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Cyanomethylation at the 1-position using bromoacetonitrile or similar reagents, requiring precise temperature control (50–60°C) to avoid side reactions .
- Solvent optimization (e.g., DMF or THF) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
- Challenges : Low yields (<40%) due to steric hindrance during alkylation and competing hydrolysis of the nitrile group .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles, particularly the pyrido-pyrimidine fusion and nitrile orientation .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl methyl at δ ~4.5 ppm; aromatic protons at δ ~7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₂H₁₆ClN₃O₂: 396.0878) .
Q. What preliminary pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., pyrido-pyrimidine derivatives), potential mechanisms include:
- Kinase inhibition : ATP-binding site competition, validated via in vitro kinase assays (e.g., EGFR or CDK2 inhibition) .
- DNA intercalation : Assessed via fluorescence displacement assays using ethidium bromide .
- Cellular assays : Cytotoxicity profiling (e.g., IC₅₀ determination in cancer cell lines) paired with apoptosis markers (caspase-3 activation) .
Advanced Research Questions
Q. How can solubility and stability issues of this nitrile-containing compound be addressed in biological assays?
- Methodological Answer :
- Solubility : Use co-solvents (e.g., DMSO/PBS mixtures ≤0.1% v/v) or formulate as nanoparticles (liposomal encapsulation) to enhance aqueous dispersion .
- Stability : Monitor nitrile hydrolysis under physiological pH (7.4) via LC-MS over 24–48 hours. Structural analogs (e.g., ester or amide derivatives) may improve stability .
Q. How should contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer :
- Reaction reproducibility : Standardize anhydrous conditions (e.g., molecular sieves for moisture-sensitive steps) and confirm intermediates via TLC/LC-MS .
- Biological variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) and validate with structurally distinct positive controls .
Q. What strategies optimize structure-activity relationships (SAR) for pyrido-pyrimidine derivatives?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (F, Br), methoxy, or methyl groups at the 2-chlorophenyl or benzonitrile positions .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrimidine-dione moiety) .
Q. How is metabolic stability assessed for this compound in preclinical studies?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS. Calculate intrinsic clearance (CLint) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
Q. What methods identify off-target effects in binding assays?
- Methodological Answer :
- Proteome-wide profiling : Chemoproteomics (e.g., thermal shift assays) or affinity pulldowns with biotinylated probes .
- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
